

physicochemical properties and chemical structure of Asperuloside

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Compound of Interest

Compound Name: Asperuloside

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An In-depth Technical Guide to the Physicochemical Properties and Chemical Structure of **Asperuloside**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperuloside is an iridoid glycoside, a class of secondary metabolites found widely in the plant kingdom, particularly within the Rubiaceae family.[1] It has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anti-obesity, and anti-tumorigenic properties.[1][2] This document provides a comprehensive overview of the physicochemical properties and chemical structure of **Asperuloside**, intended to serve as a technical resource for researchers and professionals in drug discovery and development. It includes tabulated quantitative data, detailed experimental protocols derived from literature, and a visualization of its key signaling pathway.

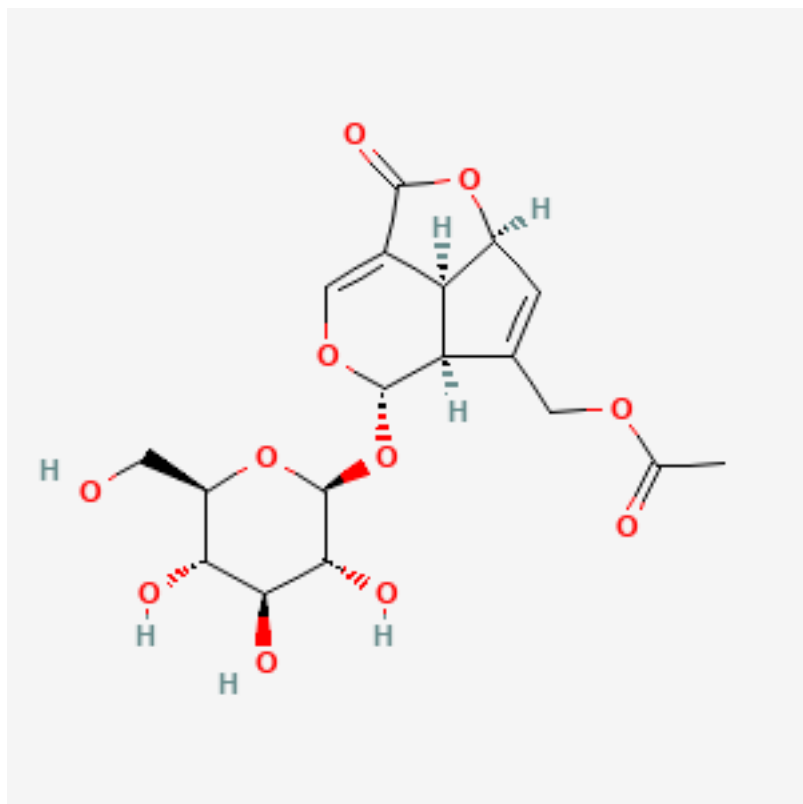
Chemical Identity and Structure

Asperuloside is classified as an iridoid monoterpenoid glycoside.[3] Its structure consists of a cyclopentane pyran skeleton characteristic of iridoids, attached to a glucose molecule via a β -glycosidic bond, and further functionalized with an acetate ester.[3] The precise stereochemistry has been elucidated and is crucial for its biological activity.

The chemical identity of **Asperuloside** is defined by the following identifiers:

Identifier	Value	Citation
IUPAC Name	[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.0 ^{4,11}]undec-1(10),5-dien-6-yl]methyl acetate	[3]
CAS Number	14259-45-1	[4][5][6]
Molecular Formula	C ₁₈ H ₂₂ O ₁₁	[3][4][5]
SMILES	<chem>CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1--INVALID-LINK--O[C@H]4--INVALID-LINK--CO)O)O">C@@HO</chem>	[3]
InChI Key	IBIPGYWNOBGEMH-DILZHRMZSA-N	[3]
Synonyms	Rubichloric acid, Asperulin	[5][6]

Below is a 2D representation of the chemical structure of **Asperuloside**.



Caption: 2D chemical structure of **Asperuloside**. Source: PubChem CID 84298.[3]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

The key properties of **Asperuloside** are summarized below.

General and Physical Properties

Property	Value	Citation
Molecular Weight	414.36 g/mol	[4] [5] [6] [7]
Appearance	White to off-white solid powder	[4] [7]
Melting Point	131-132 °C	[4] [5]
pKa (Predicted)	12.76 ± 0.70	[4]
Density (Predicted)	1.62 ± 0.1 g/cm ³	[4]
Boiling Point (Predicted)	704.2 ± 60.0 °C	[4]
Storage Temperature	-20°C	[4] [6]

Optical Properties

Asperuloside is a chiral molecule and is optically active, meaning it rotates the plane of polarized light.[\[8\]](#)[\[9\]](#) This property is measured using a polarimeter and is reported as the specific rotation.[\[10\]](#)[\[11\]](#)

Property	Value	Conditions	Citation
Specific Optical Rotation	$[\alpha] = -198.6^\circ$	25 °C, c = 1.44 in water	[4] [5]
UV Absorption Maximum (λ_{max})	231 nm	Not specified	[2]

Solubility Profile

The solubility of **Asperuloside** is critical for its formulation and delivery. It is generally soluble in polar solvents.

Solvent	Qualitative Solubility	Quantitative Solubility	Citation
Water	Soluble	25 mg/mL (60.33 mM)	[4][5][7]
Methanol	Soluble	-	[4][5][6]
Ethanol	Soluble	2 mg/mL	[2][5][6]
DMSO	Soluble	up to 100 mg/mL (241.34 mM)	[2][6][7]
DMF	Soluble	5 mg/mL	[2][6]
Acetone	Soluble	-	[5]
Ethyl Acetate	Soluble	-	[5]
PBS (pH 7.2)	Soluble	3 mg/mL	[2]
Ether	Practically Insoluble	-	[5]
Benzene	Practically Insoluble	-	[5]
Chloroform	Practically Insoluble	-	[5]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of **Asperuloside**, from its isolation to the characterization of its anti-inflammatory effects.

Isolation and Purification

Asperuloside can be isolated from various plant sources. A modern and efficient method is rapid pressurised hot water extraction (PHWE).[6]

- Source Material: Dried and ground plant material (e.g., *Coprosma quadrifida*).[6]
- Instrumentation: A pressurised fluid extractor system.
- Extraction Solvent: Water.

- Procedure:
 - Plant material is packed into an extraction cell.
 - The cell is heated and pressurized (e.g., 100 °C, 1500 psi).
 - Pressurized hot water is passed through the cell to extract the compounds.
 - The aqueous extract is collected.
- Purification: The crude extract is typically purified using chromatographic techniques, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC), to yield pure **Asperuloside**. Purity is often confirmed by analytical HPLC or LC/MS.^[6]

Determination of Specific Optical Rotation

This standard method quantifies the optical activity of a chiral compound.^[10]

- Instrumentation: Polarimeter.
- Procedure:
 - Prepare a solution of **Asperuloside** of known concentration (c) in a specified solvent (e.g., 1.44 g per 100 mL in water).^{[4][5]}
 - Calibrate the polarimeter using a blank (the pure solvent).
 - Fill a polarimeter cell of a known path length (l) (typically 1 decimeter).
 - Measure the angle of rotation (α) at a specific temperature (T) and wavelength (λ) (typically the sodium D-line, 589 nm).^[10]
 - Calculate the specific rotation using the formula: $[\alpha]_{T\lambda} = \alpha / (l \times c)$.^[11]

In Vitro Anti-inflammatory Activity Assay (LPS-induced RAW 264.7 Macrophages)

This widely used cell-based assay assesses the ability of a compound to suppress inflammatory responses.[\[12\]](#)

- Cell Line: RAW 264.7 murine macrophage cell line.
- Procedure:
 - Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) in 6-well plates until they reach a suitable density (e.g., 2×10^5 cells/well).[\[12\]](#)
 - Treatment: Pre-treat the cells with various concentrations of **Asperuloside** (e.g., 40, 80, 160 $\mu\text{g/mL}$) for 1 hour.[\[12\]](#)
 - Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the media and incubate for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.[\[12\]](#)
 - Analysis:
 - Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF- α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[\[12\]](#)
 - Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-p38, p-ERK, p-JNK, I κ B- α , iNOS, COX-2) and a loading control (e.g., β -actin).[\[12\]](#) This allows for the quantification of protein expression and activation.
 - Real-Time PCR: Extract total RNA from the cells, perform reverse transcription to generate cDNA, and then quantify the mRNA expression levels of inflammatory genes using real-time PCR with specific primers.[\[12\]](#)

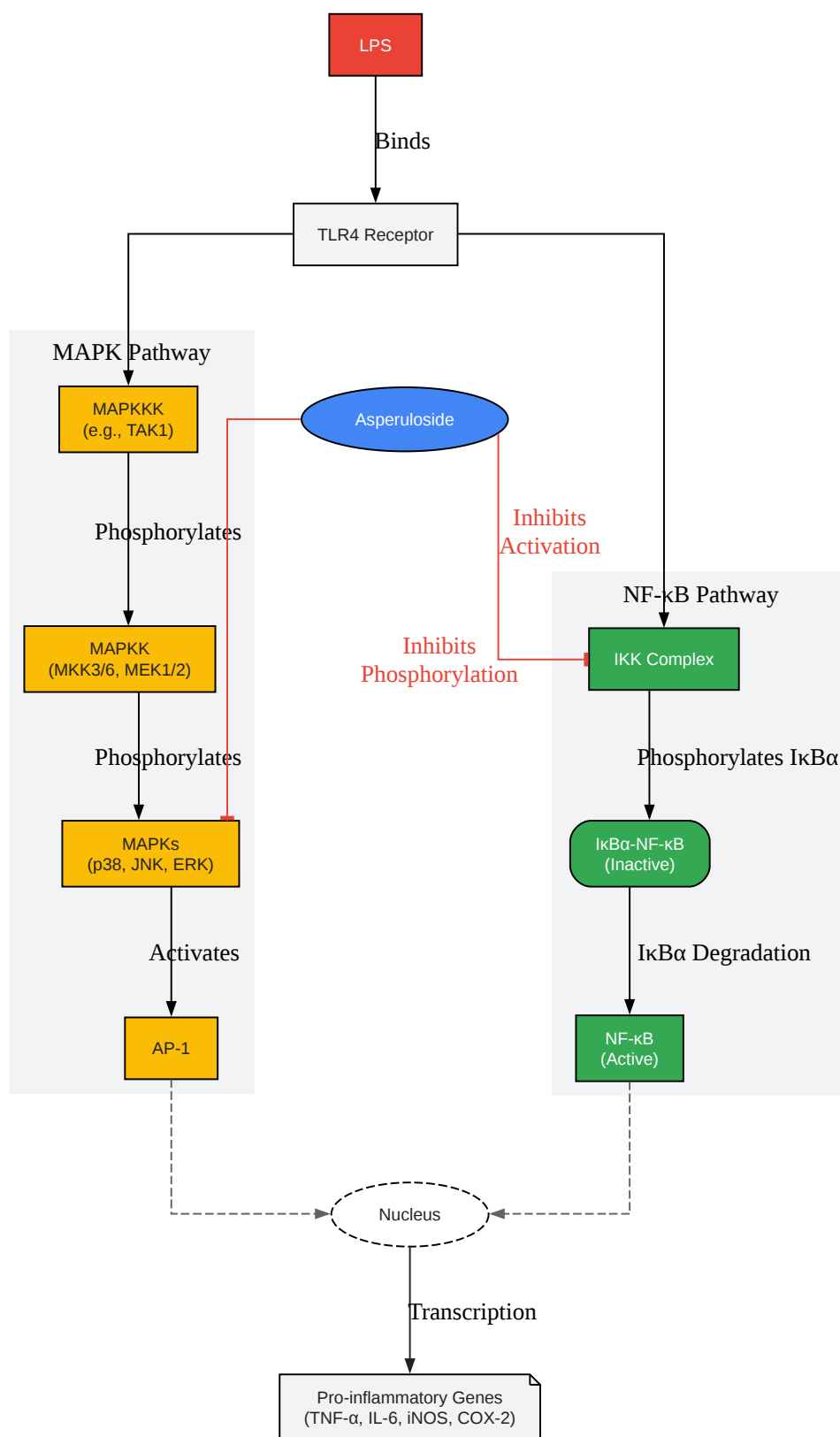
Mechanism of Action: Signaling Pathway Visualization

Asperuloside exerts its significant anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling

pathways.[6][7][12] Upon stimulation by an inflammatory agent like LPS, these pathways become activated, leading to the transcription of numerous pro-inflammatory genes.

Asperuloside intervenes by inhibiting the phosphorylation of key proteins in these cascades.

[12]



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